molecular formula C12H11N3O4 B5296205 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B5296205
M. Wt: 261.23 g/mol
InChI Key: SHFPZSDMEQUBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as BDTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of triazole and benzodioxane, which are known to have various biological activities. BDTA has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and signaling pathways. 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription. Moreover, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immunity.
Biochemical and Physiological Effects
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. Several studies have reported that 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid induces apoptosis in cancer cells by activating the caspase pathway. 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. Moreover, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been reported to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its high potency and selectivity. 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit potent activity against various cancer cell lines at low concentrations. Moreover, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been reported to have low toxicity in normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

Several future directions can be explored to further understand the potential of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid as a therapeutic agent. One of the future directions is to investigate the pharmacokinetics and pharmacodynamics of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid in vivo. Moreover, the development of novel formulations and delivery systems can improve the solubility and bioavailability of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid. Furthermore, the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved potency and selectivity can enhance its therapeutic potential.
Conclusion
In conclusion, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a promising compound that has gained significant attention in the field of medicinal chemistry. Its potential as a therapeutic agent in the treatment of various diseases has been extensively studied. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid have been discussed in this paper. Further studies are needed to fully understand the potential of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves a two-step process. The first step is the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is then converted into the final product, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, in the second step. The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been reported in several literature sources, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. Several studies have reported the anticancer activity of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid against various cancer cell lines, including breast, lung, and colon cancer. 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been reported to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-12(17)9-6-15(14-13-9)5-8-7-18-10-3-1-2-4-11(10)19-8/h1-4,6,8H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFPZSDMEQUBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(N=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

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